
Minodronic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minodronic Acid-d4, also known as YM-529-d4, is a deuterium-labeled derivative of Minodronic Acid. Minodronic Acid is a third-generation bisphosphonate that is primarily used for the treatment of osteoporosis. It is known for its high efficacy in inhibiting bone resorption and has been shown to be effective in preventing fractures. The deuterium labeling in this compound is used for tracing and quantification purposes in scientific research .
Wirkmechanismus
Target of Action
Minodronic Acid-d4, also known as Minodronate, primarily targets Farnesyl Pyrophosphate Synthase (FPPS) . FPPS is a key enzyme in the mevalonic acid metabolic pathway of osteoclasts . In addition to FPPS, this compound also antagonizes Purinergic P2X2/3 receptors , which are involved in pain .
Mode of Action
This compound inhibits the activity of FPPS, thereby suppressing bone resorption . The inhibition of FPPS leads to the induction of apoptosis in osteoclasts . As an antagonist of Purinergic P2X2/3 receptors, this compound may contribute to the analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonic acid metabolic pathway in osteoclasts . By inhibiting FPPS, a key enzyme in this pathway, this compound disrupts the function of osteoclasts, leading to a decrease in bone resorption .
Pharmacokinetics
It is known that bisphosphonates, the class of drugs to which this compound belongs, are taken into the bone where they bind to hydroxyapatite
Result of Action
The primary result of this compound’s action is the suppression of bone resorption . This is achieved through the induction of apoptosis in osteoclasts . Additionally, this compound’s antagonism of Purinergic P2X2/3 receptors may contribute to its analgesic effect .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the drug’s efficacy in treating osteoporosis has been observed to be higher in patients with higher LDL cholesterol levels . Furthermore, the drug’s action, efficacy, and stability can be influenced by factors such as patient adherence to medication schedules, the presence of other medications, and individual patient characteristics .
Biochemische Analyse
Biochemical Properties
Minodronic Acid-d4 interacts with various biomolecules, primarily enzymes involved in bone metabolism. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase activity . This enzyme plays a crucial role in the mevalonate pathway, which is essential for the prenylation of small GTPases. The inhibition of this enzyme by this compound leads to the prevention of osteoclast-mediated bone resorption .
Cellular Effects
This compound has significant effects on various types of cells, particularly osteoclasts. It binds to hydroxyapatite crystals found in the bone matrix, inhibiting osteoclast activity . This results in a decrease in bone resorption and an increase in bone mineral density .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to hydroxyapatite crystals in the bone matrix, which are then internalized by osteoclasts as they attempt to digest bone tissue . This process inhibits the activity of osteoclasts, thereby reducing bone resorption .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to increase lumbar-spine and hip-joint bone density 1-2 years after administration . All markers of bone metabolism, including urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin, were decreased .
Metabolic Pathways
This compound is involved in the mevalonate pathway, where it inhibits the enzyme farnesyl pyrophosphate synthase . This inhibition disrupts the prenylation of small GTPases, which are crucial for the function of osteoclasts .
Transport and Distribution
This compound is known to bind to hydroxyapatite crystals in the bone matrix This suggests that its distribution within cells and tissues is closely associated with the locations of these crystals
Subcellular Localization
The subcellular localization of this compound is primarily at the bone matrix, where it binds to hydroxyapatite crystals . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Minodronic Acid-d4 involves several steps. One common method includes the reaction of a precursor compound with thionyl chloride at temperatures ranging from -5°C to 30°C to obtain an intermediate compound. This intermediate is then reacted with phosphorous acid at temperatures between 100°C and 150°C to yield Minodronic Acid .
Industrial Production Methods
In industrial settings, Minodronic Acid is often produced through a series of chemical reactions involving the use of sodium hydroxide or potassium hydroxide solutions. The compound is then precipitated using mesoporous silicon dioxide and hydrochloric acid, followed by filtration, drying, and tabletting .
Analyse Chemischer Reaktionen
Types of Reactions
Minodronic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, phosphorous acid, sodium hydroxide, and hydrochloric acid. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates are crucial for the final synthesis and ensure the high purity and efficacy of the compound .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanisms
Minodronic Acid-d4 functions by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, leading to a reduction in the activity and lifespan of osteoclasts. This mechanism is crucial for maintaining bone density and preventing osteoporosis-related fractures. Studies indicate that this compound retains the pharmacological properties of its non-deuterated counterpart while offering advantages in tracking and quantifying drug metabolism and distribution .
Research Applications
-
Osteoporosis Treatment :
- Clinical Trials : this compound has been evaluated in various clinical settings for its effectiveness in treating osteoporosis. For instance, a study demonstrated that administration significantly improved lumbar spine and hip joint bone density over a period of one to two years .
- Animal Studies : Research involving ovariectomized monkeys showed that treatment with this compound increased vertebral mechanical strength by enhancing bone mineral density and content .
- Pharmacokinetic Studies :
- Combination Therapies :
Case Study 1: Efficacy in Postmenopausal Women
A clinical trial involving postmenopausal women demonstrated that daily administration of Minodronic Acid led to significant improvements in bone density markers compared to placebo groups. The reduction in fracture rates was notable, confirming its role as an effective therapeutic agent .
Case Study 2: Animal Model Research
In a controlled study with ovariectomized cynomolgus monkeys, administration of this compound resulted in increased vertebral strength correlating with enhanced bone mineral density. This study highlighted the compound's potential as a preventive treatment for osteoporosis-related complications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alendronic Acid
- Risedronic Acid
- Ibandronic Acid
Uniqueness
Minodronic Acid-d4 is unique due to its high efficacy in inhibiting bone resorption and its dual mechanism of action involving both farnesyl pyrophosphate synthase inhibition and P2X2/3 receptor antagonism. This makes it particularly effective in treating osteoporosis and reducing pain associated with bone resorption .
Biologische Aktivität
Minodronic Acid-d4 is a deuterated derivative of minodronic acid, a third-generation bisphosphonate primarily utilized in the treatment of osteoporosis. This compound has garnered attention not only for its therapeutic applications but also for its unique isotopic labeling, which facilitates advanced pharmacokinetic studies. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.
This compound is characterized by the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C₉H₈D₄N₂O₇P₂ |
Molecular Weight | 326.17 g/mol |
CAS Number | 1807367-80-1 |
The primary mechanism of action for this compound involves the inhibition of farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway essential for osteoclast function and survival. This inhibition leads to a reduction in osteoclast-mediated bone resorption, thereby mitigating bone loss associated with osteoporosis .
Osteoporosis Treatment
This compound exhibits potent inhibitory effects on osteoclast-mediated bone resorption, similar to its parent compound. In clinical studies, minodronic acid has shown to be significantly more effective than earlier bisphosphonates, with a reported efficacy 1000 times greater than etidronic acid and 10-100 times greater than alendronic acid in inhibiting bone resorption .
In trials involving postmenopausal women with primary osteoporosis, administration of minodronic acid resulted in significant increases in lumbar spine and hip joint bone density within one to two years. Additionally, markers of bone metabolism such as urinary collagen type 1 cross-linked N-telopeptide and serum osteocalcin were notably decreased, indicating reduced bone turnover .
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. Studies indicate that it can inhibit proliferation and metastasis in various cancer cell types through both direct and indirect mechanisms. Notably, it has been shown to prevent the growth of bladder cancer both in vitro and in vivo . The compound acts as an antagonist to purinergic P2X2/3 receptors, which are implicated in pain pathways and may contribute to its anticancer effects by modulating tumor microenvironments .
Pharmacokinetics
The incorporation of deuterium in this compound allows for precise tracking during pharmacokinetic studies. Research indicates that deuteration can influence the pharmacokinetic profiles of drugs, enhancing their stability and bioavailability without altering their biological activity significantly .
Comparative Studies
A comparative study between this compound and other bisphosphonates revealed that while all compounds effectively inhibited bone resorption, this compound demonstrated enhanced potency at lower doses.
Case Studies
- Osteoporosis Management : A clinical trial reported significant improvements in bone density among patients treated with minodronic acid hydrate (a related formulation) compared to baseline measurements over a 2-year period. The study noted a marked reduction in fracture incidence among participants .
- Cancer Treatment : In a study focusing on bladder cancer cells, treatment with this compound resulted in reduced cell viability and inhibited metastatic behavior, suggesting potential utility as an adjunct therapy in oncology settings .
Eigenschaften
CAS-Nummer |
1807367-80-1 |
---|---|
Molekularformel |
C₉H₈D₄N₂O₇P₂ |
Molekulargewicht |
326.17 |
Synonyme |
(1-Hydroxy-2-imidazo[1,2-a]pyridin-3-ylethylidene)bis-phosphonic acid-d4; _x000B_Imidazo[1,2-a]pyridine, phosphonic acid deriv.-d4; BPH 261-d4; Bonoteo-d4; ONO 5920-d4; Recalbon-d4; YH 529-d4; YM 529-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.